molecular formula C2H8NO3P B140830 Methylaminomethylphosphonic acid CAS No. 35404-71-8

Methylaminomethylphosphonic acid

Cat. No.: B140830
CAS No.: 35404-71-8
M. Wt: 125.06 g/mol
InChI Key: HSMRCPIZVMDSHN-UHFFFAOYSA-N
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Description

Methylaminomethylphosphonic acid, also known as this compound, is a useful research compound. Its molecular formula is C2H8NO3P and its molecular weight is 125.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244826. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Methylaminomethylphosphonic acid and its derivatives have been studied for their potential as corrosion inhibitors. Djenane et al. (2019) synthesized new derivatives of α-aminophosphonic acids and investigated their efficiency in inhibiting corrosion of mild steel. Their results showed that these compounds are effective mixed inhibitors and adhere to the surface of mild steel following the Langmuir isotherm model (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

Analytical Chemistry

In the field of analytical chemistry, a novel method for the simultaneous analysis of glyphosate and its metabolites, including this compound, was presented by Kudzin et al. (2002). This method included NMR analysis and derivatization to volatile phosphonates, demonstrating effective detection and identification (Kudzin, Gralak, Drabowicz, & Luczak, 2002).

Metal Complex Stability

The stability constants of metal complexes with phosphonic acids, including this compound, have been critically evaluated by Popov et al. (2001). This evaluation is crucial for understanding the chemical behavior of these compounds in various environments (Popov, Rönkkömäki, & Lajunen, 2001).

Recovery of Strategic Metals

Research by Dougourikoye et al. (2020) explored the synthesis of bisphosphonates, including derivatives of methylene-bis-phosphonic acid, as potential chelating systems for the recovery of strategic metals. These compounds have diverse applications, including in therapeutics and diagnostics (Dougourikoye, Babouri, Volle, Ilagouma, Pirat, & Virieux, 2020).

Gas Chromatography-Mass Spectrometry Analysis

Valdez et al. (2016) presented a method for the effective methylation of phosphonic acids related to chemical warfare agents, including this compound, for their detection and identification using gas chromatography-mass spectrometry. This method offers a safer alternative to traditional methylation protocols (Valdez, Leif, & Alcaraz, 2016).

Photodegradation Studies

Lesueur, Pfeffer, and Fuerhacker (2005) investigated the photodegradation of phosphonates, including aminomethylphosphonic acid, in water. Their study provided insights into the environmental fate of these compounds and their degradation under UV light, important for understanding their environmental impact (Lesueur, Pfeffer, & Fuerhacker, 2005).

Mechanism of Action

Safety and Hazards

The safety data sheet for aminomethylphosphonic acid suggests that it may cause respiratory irritation . In case of skin contact, it is advised to wash off with soap and plenty of water .

Future Directions

While the exact future directions for Methylaminomethylphosphonic acid are not specified in the search results, aminomethylphosphonic acids, which this compound is a derivative of, have several synthesis routes and many applications as separation of metals and rare earth by solvent extraction, N-C-P in medicinal chemistry, pesticides/herbicides and water-decontamination systems, organometallic complexes: MOF, gas absorption, proton conductivity and Magnetic shielding tensors / aminotris (methylenephosphonates) .

Biochemical Analysis

Cellular Effects

The effects of Methylaminomethylphosphonic acid on various types of cells and cellular processes are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

methylaminomethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO3P/c1-3-2-7(4,5)6/h3H,2H2,1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMRCPIZVMDSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865766
Record name [(Methylamino)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35404-71-8
Record name Methylaminomethylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35404-71-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methylaminomethylphosphonic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUS34YQ2S5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Methylaminomethylphosphonic acid synthesized?

A2: Several methods exist for synthesizing this compound. One approach involves reacting diisopropylphosphite with trimethylhexahydro-s-triazine, followed by hydrolysis []. Another method utilizes the reaction between methylamine and chloromethylphosphonic acid in aqueous solution at elevated temperatures (150°C) []. Lastly, it can be produced by debenzylating N-methyl-N-benzylaminomethylphosphonic acid using hydrogen gas and a palladium on carbon (Pd/C) catalyst [].

Q2: Can this compound be produced through the thermal decomposition of other compounds?

A3: Yes, quantum chemical computations suggest that this compound is a product of glyphosate thermal decomposition []. The proposed mechanism involves two initial pathways, one yielding sarcosine and the other generating this compound. Both pathways ultimately lead to the formation of dimethylamine and other potentially toxic decomposition products [].

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